molecular formula C14H10O3 B1626065 9H-Xanthene-2-carboxylic acid CAS No. 40274-68-8

9H-Xanthene-2-carboxylic acid

Cat. No. B1626065
CAS RN: 40274-68-8
M. Wt: 226.23 g/mol
InChI Key: SYMSHCCNDCDLPA-UHFFFAOYSA-N
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Description

9H-Xanthene-2-carboxylic acid is a xanthrene derivative . It appears as a white to off-white solid .


Synthesis Analysis

The synthesis of xanthones, including this compound, has been achieved through various methods. Some of these methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .


Molecular Structure Analysis

The molecular formula of this compound is C14H10O3 . It contains a total of 29 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. For instance, it can react with 2-bromoethanol to form 7-((hydroxyethyl)thio)-9-oxo-9H-xanthene-2-carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 . It is a yellow-colored and oxygen-containing heterocycle .

Scientific Research Applications

Antiallergic Activity

A series of 9H-xanthen-9-one-2-carboxylic acids were synthesized and evaluated for their antiallergic activity, using the rat passive cutaneous anaphylaxis (PCA) screen. It was found that the antiallergic activity of these compounds highly correlated with the size of the substituent (Bristol et al., 1978).

Synthetic Methodologies and Biological Applications

A review of synthetic methodologies for obtaining 9H-xanthene, 9-hydroxyxanthene, and xanthene-9-carboxylic acid, and their derivatives from simple starting materials was conducted. This review also explored their biological activities in various areas such as neuroprotection, antitumor, and antimicrobial applications (Maia et al., 2020).

Hydrogen Bonding Characteristics

A study on xanthene-9-carboxylic acid revealed its unique hydrogen bonding characteristics, involving two crystallographically inequivalent molecules in a cyclic dimer type, which contributes to understanding its structural properties (Blackburn et al., 1996).

Isolation from Marine Fungi

New xanthone derivatives, including 8‐(methoxycarbonyl)‐1‐hydroxy‐9‐oxo‐9H‐xanthene‐3‐carboxylic acid, were isolated from the culture broth of a mangrove fungus. This study provided insights into the chemical diversity and potential biological applications of marine fungi (Shao et al., 2008).

Photophysical Properties

Homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid were synthesized and their photophysical properties were investigated. These studies are significant in the context of materials science and potential optical applications (Shyni et al., 2007).

Transition-Metal-Free CO Releasing Molecule

6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid was introduced as a transition-metal-free carbon monoxide releasing molecule activated by visible light, highlighting its potential in therapeutic applications (Antony et al., 2013).

Antioxidant Activity

The antioxidant activity of 9H-Xanthene-2, 7-diols was evaluated, showing its efficacy in suppressing the oxidation of linoleic acid. This study contributesto the understanding of the antioxidant properties of xanthene derivatives, potentially applicable in food preservation and pharmaceuticals (Nishiyama et al., 1995).

Morphoregulatory Effects

Xanthene-9-carboxylic acid was found to have significant morphoregulatory effects on tomato plants, affecting leaf formation, internode length, and axillary bud growth. This suggests its potential use in agricultural research and plant morphogenesis studies (Buchenauer & Grossmann, 1970).

Synthesis of Novel Derivatives

Research into the synthesis of novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides and dicarboxylates, primarily for use as photosensitizers, highlighted the versatility of xanthene derivatives in chemical synthesis and potential applications in photodynamic therapy (Fischer, 1991).

NMR Assignments for Xanthones

The structural elucidation of new xanthone derivatives through NMR assignments, including those from endophytic fungi, underlines the role of xanthene derivatives in natural product chemistry and drug discovery (Davis & Pierens, 2006).

Energetics and Reactivity Study

A computational study of xanthene derivatives provided insights into their energetics and reactivity, contributing to the broader understanding of their chemical properties and potential applications in various fields (Freitas et al., 2013).

Mechanism of Action

While the specific mechanism of action for 9H-Xanthene-2-carboxylic acid is not mentioned in the search results, xanthones in general have been found to possess a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Safety and Hazards

9H-Xanthene-2-carboxylic acid has been classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) .

Future Directions

Xanthones, including 9H-Xanthene-2-carboxylic acid, are considered promising structures for drug development due to their wide range of biological activities . Future research may focus on the isolation of xanthone natural products and the synthesis of new xanthones .

properties

IUPAC Name

9H-xanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMSHCCNDCDLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498326
Record name 9H-Xanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40274-68-8
Record name 9H-Xanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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